molecular formula C11H16N2O B3168048 N-(3-Amino-2-methylphenyl)-2-methylpropanamide CAS No. 926234-37-9

N-(3-Amino-2-methylphenyl)-2-methylpropanamide

Cat. No.: B3168048
CAS No.: 926234-37-9
M. Wt: 192.26 g/mol
InChI Key: FOFFQMNYKGGBIT-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, nitro compounds

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions, stabilizing the compound within the target site . These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-methylbenzamide
  • N-(3-Amino-2-methylphenyl)-3-methylbutanamide
  • N-(3-Amino-2-methylphenyl)-3,3-dimethylbutanamide

Comparison: N-(3-Amino-2-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the propanamide backbone. This structural arrangement imparts distinct physicochemical properties, such as solubility and reactivity, which can influence its biological activity and industrial applications .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-4-5-9(12)8(10)3/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFQMNYKGGBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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